4,6,8-Trimethyl-quinolin-2-ol
CAS No.: 42414-28-8
Cat. No.: VC21354138
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42414-28-8 |
---|---|
Molecular Formula | C12H13NO |
Molecular Weight | 187.24 g/mol |
IUPAC Name | 4,6,8-trimethyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C12H13NO/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14) |
Standard InChI Key | UHXASMSNKAVYHU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=C1)C(=CC(=O)N2)C)C |
Canonical SMILES | CC1=CC(=C2C(=C1)C(=CC(=O)N2)C)C |
Introduction
Structural Characterization
4,6,8-Trimethyl-quinolin-2-ol features a quinoline core scaffold with three methyl substituents at positions 4, 6, and 8, along with a hydroxyl group at position 2. This structural arrangement creates a unique chemical entity with specific electronic and steric properties that distinguish it from other quinoline derivatives .
Chemical Identifiers
The compound can be uniquely identified through several standardized chemical identifiers that facilitate its recognition across scientific databases and literature:
Identifier Type | Value |
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PubChem CID | 268329 |
CAS Registry Number | 42414-28-8 |
Molecular Formula | C₁₂H₁₃NO |
InChI | InChI=1S/C12H13NO/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14) |
InChIKey | UHXASMSNKAVYHU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=C1)C(=CC(=O)N2)C)C |
Nomenclature and Synonyms
The compound is referenced in scientific literature under several synonymous names, reflecting its structural features and tautomeric forms:
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4,6,8-trimethyl-quinolin-2-ol
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4,6,8-trimethylquinolin-2(1H)-one
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4,6,8-trimethyl-1H-quinolin-2-one
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2-Hydroxy-4,6,8-trimethylquinoline
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2(1H)-Quinolinone, 4,6,8-trimethyl-
These nomenclature variations reflect the compound's ability to exist in both the keto (quinolone) and enol (quinolinol) tautomeric forms, a characteristic feature of 2-hydroxyquinolines that influences their chemical reactivity and biological properties.
Physicochemical Properties
Understanding the physicochemical properties of 4,6,8-Trimethyl-quinolin-2-ol provides valuable insights into its potential behavior in biological systems, chemical reactions, and pharmaceutical formulations.
Fundamental Physical Properties
The fundamental physical properties of 4,6,8-Trimethyl-quinolin-2-ol establish its basic characteristics as a chemical entity:
Property | Value | Reference Method |
---|---|---|
Molecular Weight | 187.24 g/mol | Computed by PubChem 2.2 |
Exact Mass | 187.099714038 Da | Computed by PubChem 2.2 |
Monoisotopic Mass | 187.099714038 Da | Computed by PubChem 2.2 |
Heavy Atom Count | 14 | Computed by PubChem |
Formal Charge | 0 | Computed by PubChem |
Structural and Topological Properties
The structural and topological properties provide insights into the three-dimensional arrangement and connectivity of atoms within the molecule:
Property | Value | Reference Method |
---|---|---|
Complexity | 282 | Computed by Cactvs 3.4.8.18 |
Defined Atom Stereocenter Count | 0 | Computed by PubChem |
Undefined Atom Stereocenter Count | 0 | Computed by PubChem |
Defined Bond Stereocenter Count | 0 | Computed by PubChem |
Undefined Bond Stereocenter Count | 0 | Computed by PubChem |
Covalently-Bonded Unit Count | 1 | Computed by PubChem |
Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 |
Physicochemical Parameters Relevant to Bioavailability
Several computed properties provide insights into the potential pharmacokinetic behavior and bioavailability of 4,6,8-Trimethyl-quinolin-2-ol:
Property | Value | Reference Method |
---|---|---|
XLogP3-AA | 2 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18 |
Topological Polar Surface Area | 29.1 Ų | Computed by Cactvs 3.4.8.18 |
The moderate lipophilicity (XLogP3-AA = 2) combined with the balanced hydrogen bond donor and acceptor properties suggests potential membrane permeability while maintaining sufficient water solubility, properties that are favorable for bioavailability .
Spectroscopic Characterization
Spectroscopic methods provide essential tools for confirming the structure and purity of 4,6,8-Trimethyl-quinolin-2-ol, with nuclear magnetic resonance (NMR) spectroscopy offering particularly valuable structural insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The available spectroscopic data for 4,6,8-Trimethyl-quinolin-2-ol includes both proton (¹H) and carbon (¹³C) NMR spectra, which provide detailed information about the hydrogen and carbon environments within the molecule.
Structure-Activity Relationships
Understanding the structure-activity relationships of 4,6,8-Trimethyl-quinolin-2-ol requires consideration of how its structural features might influence its chemical reactivity and biological properties.
Impact of Methyl Substitution
The three methyl groups at positions 4, 6, and 8 of the quinoline scaffold likely contribute several effects:
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Increased lipophilicity: Methyl groups enhance lipophilicity, potentially improving membrane permeability.
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Steric effects: The methyl substituents may influence binding interactions with biological targets through steric hindrance or enhanced fit within binding pockets.
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Electronic effects: Methyl groups are weakly electron-donating, potentially altering the electron distribution across the aromatic system.
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Metabolic stability: Methyl substitution at certain positions may block metabolic degradation sites, potentially extending the compound's half-life in biological systems.
Hydroxyl/Carbonyl Functionality
The 2-position functionality (which can exist in either hydroxyl or carbonyl form due to tautomerism) represents a key feature for potential hydrogen bonding interactions with biological targets. This functional group may serve as both hydrogen bond donor and acceptor, enabling diverse intermolecular interactions that could be crucial for biological activity.
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